molecular formula C7H14O2S B13760829 Propyl 3-(methylthio)propionate CAS No. 690210-31-2

Propyl 3-(methylthio)propionate

Cat. No.: B13760829
CAS No.: 690210-31-2
M. Wt: 162.25 g/mol
InChI Key: UTOMWOGUUQOAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-(methylthio)propionate can be synthesized through esterification reactions. One common method involves the reaction of 3-(methylthio)propionic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-(methylthio)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propyl 3-(methylthio)propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-(methylthio)propionate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .

Properties

CAS No.

690210-31-2

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

propyl 3-methylsulfanylpropanoate

InChI

InChI=1S/C7H14O2S/c1-3-5-9-7(8)4-6-10-2/h3-6H2,1-2H3

InChI Key

UTOMWOGUUQOAAR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.